molecular formula C8H10ClN3 B12872567 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride

1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride

Cat. No.: B12872567
M. Wt: 183.64 g/mol
InChI Key: VSUPHMXLXWPLNX-UHFFFAOYSA-N
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Description

1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrrolopyridines

Preparation Methods

The synthesis of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride typically involves the cyclization of a suitable precursor. One common method involves the reaction of a 2-bromo-5-iodopyridine with a suitable amine under basic conditions to form the pyrrolopyridine core.

Chemical Reactions Analysis

1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: It has shown promise in the development of new therapeutic agents for the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.

Comparison with Similar Compounds

1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

1-methylpyrrolo[3,2-c]pyridin-4-amine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-11-5-3-6-7(11)2-4-10-8(6)9;/h2-5H,1H3,(H2,9,10);1H

InChI Key

VSUPHMXLXWPLNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CN=C2N.Cl

Origin of Product

United States

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